molecular formula C52H58N6O4 B1671218 Emicoron CAS No. 1422423-23-1

Emicoron

カタログ番号 B1671218
CAS番号: 1422423-23-1
分子量: 831.1 g/mol
InChIキー: VRQVIIJBMWLLKQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Emicoron is a benzo[ghi]perylen-diimide . It was synthesized for the first time in 2012 . This compound has shown to have in vivo antitumor activities that interfere with tumor growth and development using a multi-target mechanism of action .


Synthesis Analysis

This compound was synthesized through a linear synthesis that comprised five steps . The first step is the most important and involves the bromination of the perylene-3,4:9,10-tetracarboxylic dianhydride to produce two regioisomers that are dibromoderivates of the initial anhydride . The modification of the reaction conditions of two previously yield-limiting steps of the synthesis of this compound led to an increase in the global yield and avoided the use, in one case, of problematic solvents .


Molecular Structure Analysis

This compound is a polyaromatic compound constituted by a benzo[ghi]perylenic core that presents two ethyl-piperidine chains on the major axis, together with one ethyl-piperidine chain and one piperidine chain on the minor axis .


Chemical Reactions Analysis

The provided modifications in the synthesis of this compound, which involved the reaction times, the reaction conditions, and the work-up procedures, allowed the global yield of the process to be increased from 28% to about 40% .

科学的研究の応用

Antitumor Efficacy in Colon Cancer

Emicoron has shown significant potential in the field of cancer treatment, particularly for colon cancer. Studies have highlighted its role as a G-quadruplex (G4) ligand, exhibiting selectivity for G4 structures over duplex DNA. This selectivity results in telomere damage and inhibition of cell proliferation in transformed and tumor cells. Notably, this compound demonstrated substantial antitumoral effects in advanced models of human colon cancer, indicating promising clinical outcomes. It was well-tolerated in mice, with no adverse effects reported, and exhibited marked therapeutic efficacy, such as inhibiting tumor growth and reducing the dissemination of tumor cells to various organs. Key factors in this compound's antitumoral activity include activation of DNA damage, along with impairment of proliferation and angiogenesis (Porru et al., 2015).

Enhancing Chemotherapy Efficacy

Further research indicates that this compound can enhance the efficacy of standard chemotherapy treatments for colon cancer. It has been observed to synergize effectively with chemotherapy drugs like SN-38, 5-Fluorouracil, and Oxaliplatin, particularly when administered in specific sequences. This synergy leads to a more pronounced antitumor effect, contributing to an increased overall survival rate in animal models. These findings suggest the integration of this compound in standard chemotherapeutic regimens as a valuable strategy (Porru et al., 2016).

Gene and Protein Expression in Cancer Cells

This compound's effectiveness extends to its impact on gene and protein expression in cancer cells. Research has shown its high binding capacity to G4 structures in the promoter regions of crucial cancer-related genes like c-MYC and BCL-2. This binding ability has significant biochemical effects, as treatments with this compound have been found to effectively reduce the mRNA and protein levels of these genes in a human melanoma cell line. This positions this compound as a multi-targeted therapeutic agent that impacts various tumor-related pathways, including cell proliferation and apoptosis, by modulating gene expression (Micheli et al., 2016).

Synthesis and Optimization

The synthesis of this compound has undergone modifications to enhance its yield and efficiency. Changes in the synthetic protocol, involving reaction times, conditions, and work-up procedures, have increased the global yield of this compound from 28% to about 40%. These improvements are significant for producing higher amounts of this compound for further preclinical studies, indicating ongoing efforts to make its production more viable for extensive research and potential clinical applications (Pitorri et al., 2018).

Preclinical Profile and Multimodal Action

This compound has a promising preclinical profile, exhibiting marked antitumoral activity both alone and in combination with other chemotherapeutics. It represents a new class of multimodal antitumoral drugs, capable of affecting multiple targets involved in different signaling pathways. This multi-targeting ability simplifies treatment modalities and enhances selectivity against cancer cells, making it a significant candidate for further development in cancer therapy (Porru et al., 2017).

作用機序

Emicoron is a novel G-quadruplex (G4) ligand showing high selectivity for G4 structures over the duplex DNA, causing telomere damage and inhibition of cell proliferation in transformed and tumor cells .

Safety and Hazards

Emicoron was well tolerated in mice, as no adverse effects were reported, and a low ratio of sensitivity across human and mouse bone marrow cells was observed, indicating a good potential for reaching similar blood levels in humans .

将来の方向性

The modification of the synthesis of Emicoron may represent a new way of obtaining this compound at higher amounts for medicinal purposes . Further studies of this compound-based combination treatments are warranted due to its unprecedented antitumor activity .

特性

IUPAC Name

6-piperidin-1-yl-10,15,21-tris(2-piperidin-1-ylethyl)-10,21-diazaoctacyclo[17.7.1.14,8.02,17.03,14.05,26.023,27.012,28]octacosa-1(26),2,4(28),5,7,12,14,16,18,23(27),24-undecaene-9,11,20,22-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H58N6O4/c59-49-36-14-13-35-45-41(56-22-11-4-12-23-56)32-40-44-39(51(61)58(52(40)62)28-26-55-20-9-3-10-21-55)31-37-33(15-24-53-16-5-1-6-17-53)29-34-30-38(43(36)46(35)42(34)47(37)48(44)45)50(60)57(49)27-25-54-18-7-2-8-19-54/h13-14,29-32H,1-12,15-28H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQVIIJBMWLLKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC2=C3C=C4C5=C6C3=C7C(=C2)C=C8C9=C(C=CC(=C97)C6=C(C=C5C(=O)N(C4=O)CCN1CCCCC1)N1CCCCC1)C(=O)N(C8=O)CCN1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H58N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

831.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Emicoron
Reactant of Route 2
Reactant of Route 2
Emicoron
Reactant of Route 3
Reactant of Route 3
Emicoron
Reactant of Route 4
Reactant of Route 4
Emicoron
Reactant of Route 5
Reactant of Route 5
Emicoron
Reactant of Route 6
Reactant of Route 6
Emicoron

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。